N-methyl-2-pyridin-4-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Other methods include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, and solvent-free conditions to minimize environmental impact . The use of transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, sodium carbonate, and various organic solvents. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .
Scientific Research Applications
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-methyl-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Quinolines are known to interact with enzymes such as DNA gyrase and topoisomerase IV, stabilizing enzyme-DNA complexes and leading to cell death . This mechanism is particularly relevant in the context of antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-2-pyridin-4-ylquinoline-4-carboxamide include:
2-arylquinoline derivatives: These compounds show selectivity in binding to estrogen receptors and have applications in medicinal chemistry.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological potential and are synthesized using similar methods.
Uniqueness
What sets this compound apart is its specific structure, which combines a quinoline moiety with a pyridine ring and a carboxamide group
Properties
IUPAC Name |
N-methyl-2-pyridin-4-ylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-17-16(20)13-10-15(11-6-8-18-9-7-11)19-14-5-3-2-4-12(13)14/h2-10H,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMWNHZFBWBCAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.